(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2-chloro-6-fluorobenzoate - 868679-86-1

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2-chloro-6-fluorobenzoate

Catalog Number: EVT-3148748
CAS Number: 868679-86-1
Molecular Formula: C13H8ClFN2O5
Molecular Weight: 326.66
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (Perampanel)

Compound Description: Perampanel is a noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist. It exhibits potent activity in vitro, inhibiting AMPA-induced Ca2+ influx with an IC50 of 60 nM []. It also demonstrates efficacy in vivo, with a minimum effective dose of 2 mg/kg p.o. in an AMPA-induced seizure model []. Perampanel was in regulatory submission for the treatment of partial-onset seizures associated with epilepsy at the time of the study [].

Relevance: Both Perampanel and (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2-chloro-6-fluorobenzoate share a substituted pyridine ring as a central structural motif. The presence of an electron-withdrawing cyano group in Perampanel and a nitro group in (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2-chloro-6-fluorobenzoate further suggests potential similarities in their electronic properties and biological activity profiles. []: https://www.semanticscholar.org/paper/62d6f8b744aa9642333233dff6b064eb34d5a544

1-(Cyclopropyl/2,4-difluorophenyl/tert-butyl)-1,4-dihydro-8-methyl-6-nitro-4-oxo-7-(substituted secondary amino)quinoline-3-carboxylic acids

Compound Description: This series of quinoline-3-carboxylic acids were evaluated for in-vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv (MTB), multi-drug resistant Mycobacterium tuberculosis (MDR-TB), and Mycobacterium smegmatis (MC2) []. One compound in this series, 1-cyclopropyl-1,4-dihydro-7-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)-8-methyl-6-nitro-4-oxoquinoline-3-carboxylic acid (9p), demonstrated potent activity against MTB with a MIC value of 0.39 μM []. Another compound, 7-(2-carboxy-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-1-cyclopropyl-1,4-dihydro-8-methyl-6-nitro-4-oxoquinoline-3-carboxylic acid (9n), showed remarkable activity against MDR-TB with a MIC value of 0.09 μM [].

Relevance: These quinoline derivatives and (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2-chloro-6-fluorobenzoate share a common feature: an aromatic ring system bearing a nitro group. This structural similarity suggests that (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2-chloro-6-fluorobenzoate might also possess antimycobacterial activity. []: https://www.semanticscholar.org/paper/5a2fc08ee55b1099692e25491b4ab9a90ce6bec4

2-((3-cyano-4-(3,4-dichlorophenyl)-6-(4-hydroxy-3-methoxyphenyl)pyridin-2-yl)amino)-N-(5-(substituted)-(6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1,3,4-oxadiazol-2-yl)acetamide

Compound Description: This compound belongs to a series of 1,2,3,4-tetrahydropyrimidin derivatives synthesized using the Biginelli reaction under microwave irradiation []. These derivatives were evaluated for in vitro antibacterial activity against Staphylococcus aureus, Staphylococcus Pyogenus, Escherichia coli, and Pseudomonas aeruginosa, as well as for antifungal activity against Candida albicans, Aspergillus niger, and Aspergillus clavatus []. Additionally, in vitro antimycobacterial activity was assessed against the Mycobacterium tuberculosis (H37Rv) strain [].

Relevance: Both this compound and (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2-chloro-6-fluorobenzoate share a substituted pyridine ring as part of their structure. The presence of chlorine substituents on the phenyl ring in both compounds suggests potential similarities in their steric and electronic properties, which may translate to comparable biological activities. []: https://www.semanticscholar.org/paper/22d93f11591a61842bf89646882551c3412f570c

4-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide (Venetoclax N-oxide, VNO)

Compound Description: Venetoclax N-oxide (VNO) is an oxidative impurity of Venetoclax, a potent BCL-2 inhibitor used in the treatment of various blood cancers []. It forms during the oxidative stress degradation of Venetoclax and has been identified as a potential impurity at levels of approximately 8-10% [].

Relevance: VNO shares a nitro-substituted phenyl group with (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2-chloro-6-fluorobenzoate. This shared structural feature indicates potential similarities in their chemical reactivity and degradation pathways. []: https://www.semanticscholar.org/paper/e7666878bda6b9edc854759b94b63b69d626a934

2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (Venetoclax hydroxylamine impurity, VHA)

Compound Description: Venetoclax hydroxylamine impurity (VHA) is another oxidative impurity of Venetoclax, a BCL-2 inhibitor used to treat various blood cancers []. Similar to VNO, VHA is also observed as a potential impurity during the oxidative stress degradation of Venetoclax [].

Relevance: VHA, like VNO, shares a nitro-substituted phenyl group with (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2-chloro-6-fluorobenzoate, again suggesting potential similarities in their chemical reactivity and degradation profiles. []: https://www.semanticscholar.org/paper/e7666878bda6b9edc854759b94b63b69d626a934

2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-N-((3-amino-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)-4-(4-((4ʹ-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1ʹ-biphenyl]-2-yl)methyl)piperazin-1-yl)benzamide (Metabolite M30)

Compound Description: Metabolite M30 is a key metabolite of Venetoclax, formed through nitro reduction []. It constitutes a significant portion (13%) of the administered dose recovered in feces [].

Relevance: This metabolite and (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2-chloro-6-fluorobenzoate share a nitro-substituted phenyl group as a core structural element. This common feature could indicate potential similarities in their metabolic pathways, particularly with regard to nitro reduction. []: https://www.semanticscholar.org/paper/7cd13e61de810e769a4276470ebc5262bff580d4

4-[(10aR,11aS)-7-(4-chlorophenyl)-9,9-dimethyl-1,3,4,6,8,10,10a,11a-octahydropyrazino[2,1-b][1,3]benzoxazin-2-yl]-N-[3-nitro-4-(tetrahydropyran-4-ylmethylamino)phenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide (Metabolite M27)

Compound Description: Metabolite M27 is a major metabolite of Venetoclax, formed via oxidation at the 6 position of the cyclohexenyl ring followed by cyclization at the α-carbon of the piperazine ring []. It comprises 12% of the total drug-related material in circulation and is considered a disproportionate human metabolite [].

Relevance: M27, like the other Venetoclax metabolites, shares a nitro-substituted phenyl group with (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2-chloro-6-fluorobenzoate. This shared structural motif further reinforces the potential for similar metabolic pathways and reactivity. []: https://www.semanticscholar.org/paper/7cd13e61de810e769a4276470ebc5262bff580d4

(R)-4-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-(4-methyl-6-morpholino-1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one (BMS-536924)

Compound Description: BMS-536924 is a first-generation insulin-like growth factor-1 receptor (IGF-1R) inhibitor []. This compound demonstrated potent CYP3A4 induction mediated by pregnane X receptor (PXR; NR1I2) transactivation [].

Relevance: Both BMS-536924 and (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2-chloro-6-fluorobenzoate contain a substituted pyridine ring and a chlorine-substituted phenyl ring in their structures. This structural similarity suggests potential overlap in their biological activity profiles and possible interactions with similar molecular targets. []: https://www.semanticscholar.org/paper/3795840559831ae2601fe68b83a467fc99e62d70

Relevance: BMS-665351, similar to its predecessor BMS-536924, also contains a substituted pyridine ring and a chlorine-substituted phenyl ring. This, combined with the shared biological activity of IGF-1R inhibition, indicates a potential relationship to (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2-chloro-6-fluorobenzoate. Further investigation is required to establish if (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2-chloro-6-fluorobenzoate exhibits similar interactions with PXR or CAR. []: https://www.semanticscholar.org/paper/3795840559831ae2601fe68b83a467fc99e62d70

cis-chlorobis(2-methyl-8-quinolinolato)oxotechnetium(V)

Compound Description: This technetium(V) complex with 8-quinolinolate ligands exhibits a distorted-octahedral coordination geometry []. It demonstrates susceptibility to solvolysis in methanol, forming TcOL2(OCH3) []. The specific first-order rate constant for this process is 1 x 10-4 s-1 at 25°C in methanol with no ionic strength [].

Relevance: This compound belongs to the class of metal complexes with 8-quinolinolate ligands, highlighting a broader chemical category that (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2-chloro-6-fluorobenzoate, as a potential metal chelator, might interact with or belong to. []: https://www.semanticscholar.org/paper/664d7b08cec7bd415466a97dfe7110df82771081

Properties

CAS Number

868679-86-1

Product Name

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2-chloro-6-fluorobenzoate

IUPAC Name

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2-chloro-6-fluorobenzoate

Molecular Formula

C13H8ClFN2O5

Molecular Weight

326.66

InChI

InChI=1S/C13H8ClFN2O5/c1-6-5-9(11(17(20)21)12(18)16-6)22-13(19)10-7(14)3-2-4-8(10)15/h2-5H,1H3,(H,16,18)

InChI Key

FFWAQNPCRMSKAN-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=O)N1)[N+](=O)[O-])OC(=O)C2=C(C=CC=C2Cl)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.